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Compound of Interest

Compound Name: N-Cyclopropyl! 4-fluorobenzamide

Cat. No.: B1350977

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics
and a representative synthetic protocol for N-Cyclopropyl-4-fluorobenzamide. The information
presented herein is intended to support research and development activities by providing key
data points and methodologies for the synthesis and characterization of this compound. While
experimental data for this specific molecule is not readily available in published literature, this
guide offers predicted spectroscopic data based on the analysis of its chemical structure and
comparison with analogous compounds.

Chemical Identity

Property Value

Chemical Name N-Cyclopropyl-4-fluorobenzamide
CAS Number 88229-16-7[1]

Molecular Formula C1o0H10FNOJ[1]

Molecular Weight 179.19 g/mol [1]

Melting Point 118-119 °CJ[2]
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Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for N-Cyclopropyl-4-

fluorobenzamide. These predictions are derived from established principles of NMR, IR, and

mass spectrometry, and by analogy to structurally related molecules.

Predicted ‘H NMR Data (500 MHz, CDCIls)

Chemical Shift (5,

Coupling Constant

Multiplicity Assignment

ppm) (3, Hz)

2H, Ar-H (ortho to
~7.80 dd 8.5,5.5

C=0)
~7.10 t 8.5 2H, Ar-H (ortho to F)
~6.20 brs 1H, NH
~2.90 m 1H, Cyclopropyl-CH
~0.85 m 2H, Cyclopropyl-CH2
~0.60 m 2H, Cyclopropyl-CH2

Predicted **C NMR Data (125 MHz, CDCls)

Chemical Shift (6, ppm)

Assignment

~166.0

C=0

~164.0 (d, XJCF = 250 Hz)

C-F

~131.0 (d, “JCF = 3 Hz)

Ar-C (ipso to C=0)

~129.5 (d, 3JCF = 9 Hz)

Ar-CH (ortho to C=0)

~115.5 (d, 2JCF = 22 Hz)

Ar-CH (ortho to F)

~23.0

Cyclopropyl-CH

~6.5

Cyclopropyl-CH:z

Predicted *°F NMR Data (470 MHz, CDCIs)
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Chemical Shift (6, ppm) Assighment

~-110 Ar-F

Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm~?) Intensity Assignment

~3300 Strong, sharp N-H stretch

~3080 Medium Aromatic C-H stretch
~3010 Medium Cyclopropyl C-H stretch
~1640 Strong C=0 stretch (Amide I)
~1600, ~1500 Medium-Strong Aromatic C=C stretches
~1540 Medium N-H bend (Amide II)
~1230 Strong C-F stretch

p-disubstituted benzene C-H

~850 Strong
bend

Predicted Mass Spectrometry (MS)Data

mlz Relative Intensity Proposed Fragment
179 High [M]* (Molecular lon)
) [M - C3HaN]* (Loss of
123 High ] ]
cyclopropylamine radical)
95 Medium [CeHaF]* (Fluorophenyl cation)

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic
characterization of N-Cyclopropyl-4-fluorobenzamide. These protocols are based on standard
laboratory procedures.
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Synthesis of N-Cyclopropyl-4-fluorobenzamide

This procedure describes the synthesis via the reaction of 4-fluorobenzoyl chloride with
cyclopropylamine.

Materials:

 4-fluorobenzoyl chloride

e Cyclopropylamine

o Triethylamine (EtsN) or Pyridine

e Dichloromethane (DCM), anhydrous

e 1 M Hydrochloric acid (HCI)

o Saturated sodium bicarbonate (NaHCOs) solution
e Brine (saturated NaCl solution)

e Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0Oa4)
» Round-bottom flask

e Magnetic stirrer

e Dropping funnel

e Separatory funnel

» Rotary evaporator

Procedure:

e In a clean, dry round-bottom flask, dissolve 4-fluorobenzoyl chloride (1.0 equivalent) in
anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

e Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1350977?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Slowly add a solution of cyclopropylamine (1.05 equivalents) in anhydrous dichloromethane
to the reaction mixture via a dropping funnel over a period of 15-20 minutes, maintaining the
temperature at O °C.

After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction by adding water.

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M
HCI (2 x), saturated NaHCOs solution (2 x), and brine (1 x).

Dry the organic layer over anhydrous MgSOea, filter, and concentrate the solvent under
reduced pressure using a rotary evaporator.

Purify the crude product by recrystallization (e.g., from an ethanol/water mixture) or column
chromatography on silica gel to afford N-Cyclopropyl-4-fluorobenzamide as a solid.

Spectroscopic Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Prepare a sample by dissolving 5-10 mg of N-Cyclopropyl-4-fluorobenzamide in
approximately 0.6 mL of deuterated chloroform (CDCIs).

Transfer the solution to a clean, dry 5 mm NMR tube.

Acquire tH, 13C, and °F NMR spectra on a spectrometer operating at a suitable frequency
(e.g., 500 MHz for *H).

Process the acquired free induction decays (FIDs) by applying Fourier transformation, phase
correction, and baseline correction.

Reference the spectra to the residual solvent peak (CDCls: dH = 7.26 ppm, 6C = 77.16 ppm)
or an internal standard. For *°F NMR, an external reference like CFCls (0F = 0 ppm) can be
used.

3.2.2. Infrared (IR) Spectroscopy
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e Acquire the IR spectrum of the solid sample using an FT-IR spectrometer equipped with an
Attenuated Total Reflectance (ATR) accessory.

 Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry
potassium bromide and pressing the mixture into a transparent disk.

e Record the spectrum over a typical range of 4000-400 cm~1.

« ldentify the characteristic absorption bands corresponding to the functional groups present in
the molecule.

3.2.3. Mass Spectrometry (MS)

« Introduce a dilute solution of the sample into the mass spectrometer, typically using an
electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

e Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-
500).

« |dentify the molecular ion peak and analyze the fragmentation pattern to confirm the
structure.

Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and characterization of
N-Cyclopropyl-4-fluorobenzamide.
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Caption: Workflow for the synthesis and spectroscopic characterization of N-Cyclopropyl-4-

fluorobenzamide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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